3-[1-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl]pyridine
Overview
Description
3-[1-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl]pyridine is a complex organic compound that features a pyrazole ring fused with a pyridine ring, and substituted with phenyl and bromophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[1-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl]pyridine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate hydrazones with α,β-unsaturated ketones under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve scalability. Catalysts such as palladium or copper complexes might be employed to facilitate the cyclization process, and advanced purification techniques like recrystallization or chromatography are used to isolate the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the bromophenyl group, potentially converting it to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.
Major Products:
Oxidation: Oxidized pyrazole derivatives.
Reduction: Phenyl-substituted pyrazole derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of ligands for metal complexes.
Biology and Medicine: In medicinal chemistry, derivatives of this compound are investigated for their potential as anti-inflammatory, anti-cancer, and antimicrobial agents. The presence of the pyrazole and pyridine rings makes it a versatile scaffold for drug design.
Industry: In material science, this compound is explored for its potential use in organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.
Mechanism of Action
The biological activity of 3-[1-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl]pyridine is often attributed to its ability to interact with specific enzymes or receptors in the body. The pyrazole ring can act as a hydrogen bond donor or acceptor, facilitating binding to biological targets. The bromophenyl group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
- 3-[1-(4-chlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl]pyridine
- 3-[1-(4-methylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl]pyridine
Comparison: Compared to its analogs, 3-[1-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl]pyridine may exhibit different reactivity and biological activity due to the presence of the bromine atom. Bromine’s larger atomic size and higher electronegativity compared to chlorine or methyl groups can influence the compound’s electronic properties and its interactions with biological targets, potentially leading to unique pharmacological profiles.
This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
3-[2-(4-bromophenyl)-3-phenyl-3,4-dihydropyrazol-5-yl]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrN3/c21-17-8-10-18(11-9-17)24-20(15-5-2-1-3-6-15)13-19(23-24)16-7-4-12-22-14-16/h1-12,14,20H,13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKUJFBHGHFCELO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CN=CC=C2)C3=CC=C(C=C3)Br)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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